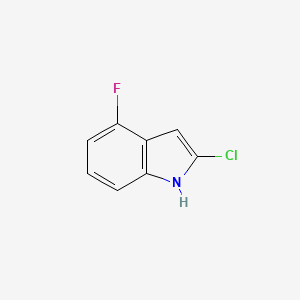
4-Bromo-2-(trifluoromethyl)phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(trifluoromethyl)phenylurea is a chemical compound with the molecular formula C8H6BrF3N2O and a molecular weight of 283.05 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylurea moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)phenylurea typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-iodo-2-(trifluoromethyl)phenylurea.
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(trifluoromethyl)phenylurea is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and phenylurea moiety contribute to the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(trifluoromethyl)phenyl thiourea: Similar structure but contains a thiourea group instead of a urea group.
2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Contains a nitrile group instead of a urea group.
Uniqueness
4-Bromo-2-(trifluoromethyl)phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its versatility in synthetic applications and potential for biological interactions.
Eigenschaften
Molekularformel |
C8H6BrF3N2O |
|---|---|
Molekulargewicht |
283.04 g/mol |
IUPAC-Name |
[4-bromo-2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6BrF3N2O/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15) |
InChI-Schlüssel |
OHWDTAZBBZSAQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)


![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)


![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)




![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)

